molecular formula C16H12BrClN2O2S2 B10969528 6-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

6-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B10969528
M. Wt: 443.8 g/mol
InChI Key: YQBQGHBOTQKFHN-UHFFFAOYSA-N
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Description

6-BROMO-N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Bromination: Introduction of the bromine atom into the benzothiophene ring.

    Chlorination: Introduction of the chlorine atom.

    Amidation: Formation of the carboxamide group.

    Thienyl Substitution: Introduction of the thienyl group with carbamoyl and methyl substituents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-BROMO-N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar core structures but different substituents.

    Thienyl Compounds: Molecules containing the thienyl group with various functional groups.

Uniqueness

6-BROMO-N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of bromine, chlorine, and thienyl substituents, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C16H12BrClN2O2S2

Molecular Weight

443.8 g/mol

IUPAC Name

6-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H12BrClN2O2S2/c1-6-7(2)23-16(11(6)14(19)21)20-15(22)13-12(18)9-4-3-8(17)5-10(9)24-13/h3-5H,1-2H3,(H2,19,21)(H,20,22)

InChI Key

YQBQGHBOTQKFHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Br)Cl)C

Origin of Product

United States

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